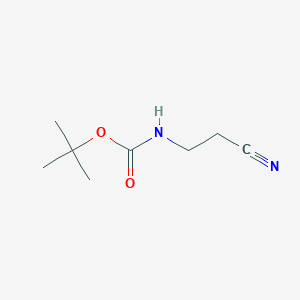

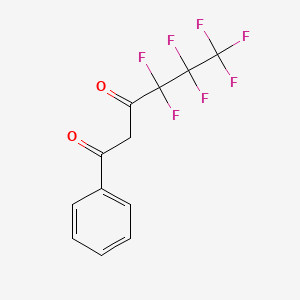

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione

Vue d'ensemble

Description

4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione, or HFPHD, is a fluorinated aromatic compound with a wide range of applications in the fields of chemistry and biochemistry. HFPHD is a versatile compound that has been used in a variety of different research projects, from synthesis of organic compounds to study of drug mechanisms of action. In

Applications De Recherche Scientifique

Luminescent Studies and Materials

A key application of 4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione is in the synthesis of luminescent materials. Research has shown that this compound can be used in synthesizing ternary lanthanide complexes with elements such as Er, Ho, Yb, and Nd. These complexes exhibit near-infrared (NIR) luminescence, which is vital for telecommunication applications due to efficient energy transfer from the ligands to the central Ln(3+) ions, an effect known as the antenna effect. The inclusion of heptafluorinated substituents in the main sensitizers of these complexes helps reduce vibrational quenching, enhancing their luminescent properties (Sun et al., 2006).

Application in Organic Light-Emitting Diodes (OLEDs)

Another significant application is in the development of OLED materials. The compound has been used to prepare luminescent complexes with Europium (Eu(III)) ion. These complexes are notable for their high luminescence, thermal stability, and solubility in common solvents, making them suitable for OLED production. The use of 4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione in these complexes contributes to higher energy efficiency in OLED devices (Taydakov et al., 2016).

Gas Chromatographic Applications

This compound has also been explored in the context of gas chromatography. Studies have focused on the retention of fluorinated transition-metal β-diketonates, including 4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione, in chromatographic columns. The research indicates that the chemical effects of the support, ligand, and metal ion contribute to the observed retention magnitude in these applications (Dilli & Patsalides, 1979).

Application in Mesoporous Materials

Further research has demonstrated the utility of this compound in creating near-infrared-luminescent mesoporous materials. These materials, functionalized with lanthanide complexes containing 4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione, show promise in optical amplification and medical diagnostics due to their characteristic NIR luminescence and good luminescent performance (Sun et al., 2007).

Mécanisme D'action

- Metlin, M. T., Belousov, Y. A., Datskevich, N. P., Kiskin, M. A., Korshunov, V. M., Metlina, D. A., & Taydakov, I. V. (2022). Synthesis, structure, and luminescent properties of neutral tris-complexes of Eu³⁺ and Sm³⁺ with HPyrC₃F₇. Russian Chemical Bulletin, 71(11), 2187–2198

- Demakov, P. A., & Fedin, V. P. (2022). Syntheses, structures, and near-IR luminescent studies on lanthanide complexes with the ligand hhfth. Russian Chemical Bulletin, 71(5), 967

- Zhang, X., Zhan, Z., Liang, X., Chen, C., Liu, X., Jia, Y., & Hu, M. (2018). Luminescent properties of lanthanide complexes. Dalton Transactions, 47(9), 3272–3280

- Jacobsen, J., Reinsch, H., & Stock, N. (2018). Luminescent lanthanide coordination polymers. Inorganic Chemistry, 57(20), 12820–12827

Propriétés

IUPAC Name |

4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZQPXURIQQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382160 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53580-21-5 | |

| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.